1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Descripción general

Descripción

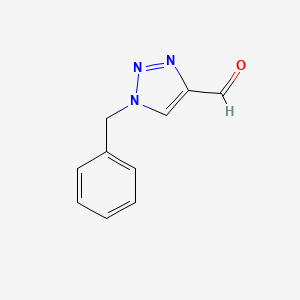

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C10H9N3O. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science . This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the triazole ring and an aldehyde group at the fourth position of the triazole ring.

Métodos De Preparación

The synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step processThis method involves the reaction of benzyl azide with propargyl aldehyde in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include the use of solvents such as 1,4-dioxane and the addition of aqueous HCl to precipitate the product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of scalable synthesis techniques and the recycling of reagents to minimize waste and reduce costs .

Análisis De Reacciones Químicas

Aldehyde-Specific Reactions

The carbaldehyde group enables classical carbonyl chemistry:

Oxidation and Reduction

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to 1-benzyl-1H-1,2,3-triazole-4-methanol (yield: 92%) .

- Oxidation : MnO₂-mediated oxidation of the alcohol precursor is critical for synthesizing the aldehyde (reflux in 2-propanol, 100°C, 12 hr) .

Condensation Reactions

- Schiff Base Formation : Reacts with primary amines (e.g., benzylamine) to form imines under mild conditions (iPrOH, 80°C, 15 hr) .

Example: Yields range from 85–95% depending on substituents .

Triazole-Mediated Reactions

The 1,2,3-triazole ring participates in cycloadditions and coordination chemistry:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While primarily a product of CuAAC, derivatives undergo further functionalization:

- Post-Modification : Reacts with azides to form bis-triazoles under temperature-controlled conditions (0–60°C) .

Metal Coordination

- Forms Fe(II) complexes via N-coordination (e.g., with thiocyanate ligands) : Crystal structures confirm trigonal prism geometry (bond lengths: Fe–N = 1.92–1.97 Å) .

Cornforth Rearrangement

Reacting with primary amines (e.g., hexylamine) induces a tandem imine formation and rearrangement (iPrOH/H₂O, 80°C) :

| Amine | Product | Yield (%) |

|---|---|---|

| Hexylamine | 1-Hexyl-4-formyl-1,2,3-triazole | 94 |

| Benzylamine | 1-Benzyl-4-formyl-1,2,3-triazole | 95 |

Nucleophilic Additions

- Grignard Reagents : Adds organometallic nucleophiles to the aldehyde, forming secondary alcohols .

- Wittig Reaction : Generates α,β-unsaturated ketones with stabilized ylides (e.g., Ph₃P=CHCO₂Et) .

Biological Activity Modulation

Derivatives show structure-dependent bioactivity:

| Derivative | Biological Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4-(Hydroxymethyl)-analog | Carbonic anhydrase IX | 0.18 | |

| Schiff base complexes | Trypanosoma brucei | 1.2 |

Comparative Reactivity of Structural Analogs

| Compound | Key Functional Group | Reactivity Difference |

|---|---|---|

| 1-Benzyl-1H-1,2,3-triazole | No aldehyde | Lacks carbonyl-based reactions |

| 1-Benzyltriazole-4-carboxylic acid | -COOH | Participates in peptide coupling |

| 4-Amino-1-benzyltriazole | -NH₂ | Prone to diazotization and azo coupling |

Mechanistic Insights

- Schiff Base Formation : Proton transfer from amine to aldehyde oxygen initiates imine formation, followed by water elimination (confirmed by isotopic labeling) .

- Cornforth Rearrangement : Proceeds via aza-Claisen pathway, with solvent polarity influencing reaction rate (k = 0.12 hr⁻¹ in iPrOH vs. 0.08 hr⁻¹ in H₂O) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde serves as a versatile scaffold in the development of new pharmaceuticals. Its structural characteristics allow for the synthesis of various bioactive compounds. Notably, research has indicated its potential as an inhibitor of key enzymes such as xanthine oxidase and carbonic anhydrases, which are implicated in several diseases .

Case Studies:

- A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human tumor cell lines, highlighting its potential in cancer therapy .

- Another investigation focused on its antitrypanosomal properties against Trypanosoma brucei, showing promising results that warrant further clinical exploration .

Organic Synthesis

The compound is recognized for its utility as an intermediate in organic synthesis. The presence of both the triazole ring and the aldehyde group enables various chemical reactions, including reductions, oxidations, and condensation reactions. This versatility makes it a valuable building block for synthesizing complex heterocycles such as pyrazoles and imidazoles.

Synthetic Methods:

Several methods have been developed for synthesizing this compound:

- The reaction of benzyl azide with appropriate carbonyl compounds under controlled conditions has been documented as an effective synthetic route .

- Alternative methodologies include microwave-assisted synthesis, which enhances yield and reduces reaction time .

Biological Activities

Research into the biological activities of this compound has revealed various interactions with biological targets:

Mecanismo De Acción

The mechanism of action of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent . Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, further enhancing its biological activity .

Comparación Con Compuestos Similares

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a nitrophenyl group instead of a benzyl group, which can affect its reactivity and biological activity.

Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound contains three triazole rings and is used as a ligand in coordination chemistry.

4-(1H-1,2,3-triazol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications .

Actividad Biológica

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a triazole ring and an aldehyde functional group. Its molecular formula is C10H9N3O, and it has a molecular weight of 189.20 g/mol. The compound is synthesized through various methods including click chemistry, which enhances its utility in drug development.

Antimycobacterial Activity

One of the primary biological activities of this compound is its antimycobacterial effect against Mycobacterium tuberculosis. Studies have indicated that this compound inhibits the growth of M. tuberculosis H37Ra by targeting its biochemical pathways crucial for survival and proliferation. The compound's interaction with copper ions enhances its efficacy, stabilizing these ions and preventing their oxidation during catalytic reactions.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

- Staphylococcus aureus

- Bacillus subtilis

- Pseudomonas aeruginosa

- Escherichia coli

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antiviral Activity

Research has also highlighted the antiviral properties of this compound, particularly against HIV. It has been shown to inhibit HIV-1 reverse transcriptase with a lower cytotoxicity than traditional antiviral drugs like AZT. The structure-activity relationship (SAR) studies indicate that certain derivatives possess enhanced inhibitory profiles compared to classical antivirals .

Antiproliferative Effects

In addition to its antimicrobial and antiviral activities, this compound demonstrates antiproliferative effects on various cancer cell lines. For instance, studies reported IC50 values as low as 0.25 µM against colorectal adenocarcinoma cells (SW620), indicating potent growth-inhibitory effects .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | Significant inhibition |

| Antimicrobial | Staphylococcus aureus | Effective |

| Bacillus subtilis | Effective | |

| Pseudomonas aeruginosa | Effective | |

| Escherichia coli | Effective | |

| Antiviral | HIV (HIV-1 reverse transcriptase) | Lower cytotoxicity than AZT |

| Antiproliferative | Colorectal adenocarcinoma (SW620) | IC50 = 0.25 µM |

Case Study 1: Antimycobacterial Activity

In a study conducted by researchers at Osmania University, synthesized derivatives of 1-benzyl-1H-1,2,3-triazole were tested for their activity against M. tuberculosis. The results indicated that compounds containing the triazole moiety showed enhanced antimycobacterial activity compared to non-triazole analogs .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral potential of various triazole derivatives against HIV. The study revealed that specific substitutions on the benzyl group significantly influenced the inhibitory activity against HIV reverse transcriptase, suggesting avenues for further drug development .

Propiedades

IUPAC Name |

1-benzyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDKNJUWVSEOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559804 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124940-34-7 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.